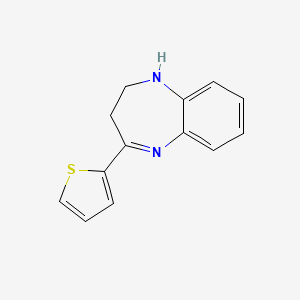

4-(2-Thienyl)-2,3-dihydro-1H-1,5-benzodiazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

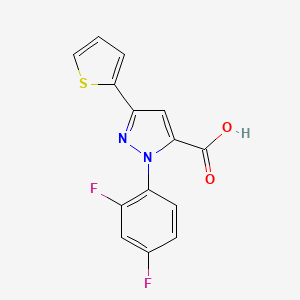

The compound is a benzodiazepine derivative with a thiophene ring . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The thiophene is a five-membered ring consisting of four carbon atoms and a sulfur atom .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized using various methods . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using methods such as Density Functional Theory (DFT) calculations . These methods can provide detailed information about the molecular geometry and electronic structure of the compound.Scientific Research Applications

Synthesis and Reactivity

4-(2-Thienyl)-2,3-dihydro-1H-1,5-benzodiazepine and its derivatives are primarily studied for their synthesis and chemical reactivity. A notable method for synthesizing 2,4-di(hetero)aryl substituted 2,3-dihydro 1,5-benzodiazepines involves a three-component one-pot process initiated by a coupling-isomerization sequence, followed by a cyclocondensation with various anilines (Müller & Baum, 2000). Another approach for the synthesis of 1H-1,5-benzodiazepine derivatives involves using heteroaromatic ketones and highlighting the structural analysis of specific benzodiazepine derivatives (Jung et al., 2007).

Regioselective Synthesis

Research also emphasizes the regioselective synthesis of novel compounds. For instance, the synthesis of new 3-benzyl-1,10-diaryl-4 H ,10 H -thieno[3,4- c ][1,5]benzothiazepines from specific thiophenones and o-aminothiophenol showcases a tandem sequence of reactions leading to regioselective outcomes (Karthikeyan & Perumal, 2007). Furthermore, studies on nucleophilic substitution in 1,5-benzodiazepin-2-ones demonstrate the potential for producing various substituted benzodiazepines (Bozhanov & Ivonin, 2013).

Novel Synthesis Methods

Innovative synthesis methods have been developed, such as synthesizing 1,5-benzodiazepine derivatives under microwave irradiation without solvent, showcasing a rapid and high-yielding reaction process (Pozarentzi et al., 2002). An efficient synthesis method catalyzed by potassium aluminium sulfate dodecahydrate has also been used for synthesizing 1,5-benzodiazepine derivatives, emphasizing their potential antioxidant activity (Bhat et al., 2012).

Sensor Applications

One specific application in sensor technology involves using this compound derivatives in the construction of highly selective and sensitive Ag+ membrane sensors. This showcases the compound's potential in ion recognition and sensor development (Ganjali et al., 2006).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-thiophen-2-yl-2,3-dihydro-1H-1,5-benzodiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,14H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQSFUJINLTQDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N=C1C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378015 |

Source

|

| Record name | 4-(Thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497178-55-9 |

Source

|

| Record name | 4-(Thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)